N-Methyl-1-(4-(trifluoromethyl)pyrimidin-5-yl)methanamine
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Overview
Description
N-Methyl-1-(4-(trifluoromethyl)pyrimidin-5-yl)methanamine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a compound of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(4-(trifluoromethyl)pyrimidin-5-yl)methanamine typically involves the reaction of a pyrimidine derivative with a methylating agent. One common method is the reaction of 4-(trifluoromethyl)pyrimidine-5-carbaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a solvent like methanol or ethanol. The reaction mixture is heated to a specific temperature, typically around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and increased yield. The use of automated systems and advanced analytical techniques ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(4-(trifluoromethyl)pyrimidin-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methylamine group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides, amines
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted pyrimidine derivatives with different nucleophiles
Scientific Research Applications
N-Methyl-1-(4-(trifluoromethyl)pyrimidin-5-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its stability and biological activity.
Mechanism of Action
The mechanism of action of N-Methyl-1-(4-(trifluoromethyl)pyrimidin-5-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-Methyl-1-(4-(trifluoromethyl)pyrimidin-5-yl)methanamine can be compared with other pyrimidine derivatives such as:
- N-Methyl-1-(4-methylpyrimidin-5-yl)methanamine
- N-Methyl-1-(4-chloropyrimidin-5-yl)methanamine
- N-Methyl-1-(4-fluoropyrimidin-5-yl)methanamine
Uniqueness
The presence of the trifluoromethyl group in this compound distinguishes it from other similar compounds. This group enhances the compound’s chemical stability, lipophilicity, and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C7H8F3N3 |
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Molecular Weight |
191.15 g/mol |
IUPAC Name |
N-methyl-1-[4-(trifluoromethyl)pyrimidin-5-yl]methanamine |
InChI |
InChI=1S/C7H8F3N3/c1-11-2-5-3-12-4-13-6(5)7(8,9)10/h3-4,11H,2H2,1H3 |
InChI Key |
ZWKZPFGLBVJFHP-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN=CN=C1C(F)(F)F |
Origin of Product |
United States |
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